molecular formula C12H10F3NO3 B2610829 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1993086-13-7

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2610829
CAS No.: 1993086-13-7
M. Wt: 273.211
InChI Key: RISMSLRMPLYZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is a fluorinated organic compound with the molecular formula C12H10F3NO3. It is characterized by the presence of a trifluoromethyl group and an indole moiety, making it a compound of interest in various fields of scientific research .

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the reaction of 5-methoxyindole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety is known to bind to various biological receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group and the indole moiety in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISMSLRMPLYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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